![molecular formula C14H21N B13223900 4-(3,4-Dimethylcyclohexyl)aniline](/img/structure/B13223900.png)
4-(3,4-Dimethylcyclohexyl)aniline
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Overview
Description
4-(3,4-Dimethylcyclohexyl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a cyclohexyl ring substituted with two methyl groups at the 3 and 4 positions, and an aniline group attached to the 4 position of the cyclohexyl ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethylcyclohexyl)aniline typically involves the nitration of a suitable precursor followed by reduction. One common method is the nitration of 3,4-dimethylcyclohexanol to form 3,4-dimethylcyclohexanone, which is then subjected to reductive amination with aniline to yield the desired product .
Industrial Production Methods: Industrial production methods often employ catalytic hydrogenation and other advanced techniques to ensure high yield and purity. The use of palladium-catalyzed amination reactions is also prevalent in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-Dimethylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form cyclohexylamines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Nitro and nitroso derivatives.
Reduction: Cyclohexylamines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
4-(3,4-Dimethylcyclohexyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Aniline: The parent compound with a simpler structure.
3,4-Dimethylaniline: Similar structure but lacks the cyclohexyl ring.
Cyclohexylamine: Lacks the aromatic aniline group.
Uniqueness: 4-(3,4-Dimethylcyclohexyl)aniline is unique due to the presence of both the cyclohexyl ring and the aniline group, which imparts distinct chemical and physical properties. This combination allows for diverse reactivity and applications compared to its simpler analogs .
Biological Activity
4-(3,4-Dimethylcyclohexyl)aniline is an organic compound characterized by its unique structure that includes an aniline group substituted with a cyclohexyl moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and guiding future research.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₂₁N
- Molecular Weight : 203.32 g/mol
- Structural Characteristics : The presence of the cyclohexyl group enhances lipophilicity, which may influence its interaction with biological targets.
Research indicates that this compound interacts with various molecular targets, leading to significant biological effects. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer effects.
- Receptor Modulation : It can modulate receptor signaling pathways, impacting cellular processes such as apoptosis and angiogenesis.
- Nucleophilic Aromatic Substitution : As an aromatic amine, it can participate in nucleophilic substitution reactions, allowing it to interact with electrophiles and exert diverse biological effects.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various pathogens. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Anticancer Activity
The compound has been evaluated for its anticancer properties in several studies. Notably, it demonstrated significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer).
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 30 |
A549 | 25 |
The mechanism underlying its anticancer activity involves the induction of apoptosis and inhibition of angiogenesis .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Study : In a study involving MDA-MB-231 cells, treatment with the compound resulted in reduced cell migration and invasion. The findings suggest that it may inhibit key signaling pathways involved in tumor progression .
- Antimicrobial Efficacy : A clinical evaluation demonstrated the effectiveness of this compound against multi-drug resistant bacterial strains, showcasing its potential as a novel antimicrobial agent.
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
4-(3,4-dimethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-3-4-13(9-11(10)2)12-5-7-14(15)8-6-12/h5-8,10-11,13H,3-4,9,15H2,1-2H3 |
InChI Key |
TZPLZCXAHCAOAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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